molecular formula C10H8ClNO2S B141233 5-aminonaphthalene-1-sulfonyl Chloride CAS No. 145061-31-0

5-aminonaphthalene-1-sulfonyl Chloride

Cat. No.: B141233
CAS No.: 145061-31-0
M. Wt: 241.69 g/mol
InChI Key: HNBHMACNYOOUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminonaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and biology. It is known for its role in the synthesis of various organic compounds and its utility in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminonaphthalene-1-sulfonyl chloride typically involves the sulfonation of 5-aminonaphthalene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process generally involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .

Mechanism of Action

The mechanism of action of 5-aminonaphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various labeling and synthesis applications . The compound can form stable covalent bonds with primary and secondary amines, leading to the formation of sulfonamide adducts .

Comparison with Similar Compounds

    Dansyl Chloride:

    1-Aminonaphthalene-4-sulfonic Acid:

    2-Aminonaphthalene-1-sulfonic Acid:

Uniqueness: 5-Aminonaphthalene-1-sulfonyl chloride is unique due to its specific reactivity and applications in labeling biomolecules. Its ability to form stable fluorescent adducts makes it particularly valuable in biochemical research .

Properties

IUPAC Name

5-aminonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBHMACNYOOUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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